molecular formula C18H16BrN3O4S2 B2913699 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921815-69-2

4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2913699
CAS No.: 921815-69-2
M. Wt: 482.37
InChI Key: SONVIERZBFIUJC-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the 4-position. Attached to the sulfonamide nitrogen is a phenyl group further linked to a pyridazine ring bearing an ethylsulfonyl moiety at the 6-position.

Properties

IUPAC Name

4-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-2-27(23,24)18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-28(25,26)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONVIERZBFIUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 6-ethylsulfonylpyridazine with 4-bromophenylamine under specific conditions to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, temperature, and catalysts are optimized to achieve the highest efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like iron or tin chloride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Bromate ions from oxidation.

  • Amines from reduction.

  • Substituted sulfonamides from nucleophilic substitution.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Key Compounds :
Compound Name Substituent on Benzene Heterocyclic Core Functional Groups/Modifications Reference
4-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Br Pyridazine (ethylsulfonyl) Sulfonamide linkage Target
4-Fluoro-3-methyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide F, CH₃ Pyridazine (ethylsulfonyl) Fluorine (electron-withdrawing), methyl
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide Cl Pyridazine (ethylsulfonyl) Amide linkage (vs. sulfonamide)
4-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Br Thiazole (methylsulfonyl) Thiazole core, methylsulfonyl
  • Fluorine’s electronegativity may improve solubility and metabolic stability but reduce lipophilicity compared to bromine .

Heterocyclic Core Modifications

Pyridazine vs. Thiazole vs. Oxazole :
Compound (Core) Key Features Potential Applications
Pyridazine (Target) Two adjacent nitrogen atoms; planar structure with π-π stacking capability Kinase inhibition (hypothesized)
Thiazole () Sulfur and nitrogen heteroatoms; aromatic stability Antimicrobial agents
Oxazole () Oxygen and nitrogen heteroatoms; smaller ring size Antimicrobial screening
  • Pyridazine’s dual nitrogen atoms may facilitate stronger interactions with polar residues in enzymatic active sites compared to thiazole or oxazole .

Pharmacokinetic and Physicochemical Properties

Available Data :
Compound Molecular Weight Solubility/Stability Notes
4-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide ~493.4 (est.) Likely low solubility due to bromine and sulfonamide
4-Fluoro-3-methyl analog () 435.5 Improved solubility from fluorine
4-Chloro benzamide () 401.9 Amide group may enhance metabolic stability
  • Ethylsulfonyl groups generally reduce metabolic clearance but may increase plasma protein binding .

Research Findings and Gaps

  • Activity Data: No direct biological data for the target compound is provided in the evidence.
  • Synthetic Challenges : Bromine’s reactivity may complicate synthesis compared to chloro or fluoro derivatives .

Biological Activity

4-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O6S2
  • Molecular Weight : 516.59 g/mol
  • Purity : Typically around 95%

The compound features a pyridazine moiety and an ethylsulfonyl group, contributing to its unique biological profile. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery.

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer activity. The presence of the pyridazine ring is often associated with the inhibition of cancer cell proliferation through various pathways:

  • Mechanism of Action :
    • Inhibition of mitogen-activated protein kinase (MAPK) pathways.
    • Induction of apoptosis in cancer cells.
    • Modulation of cell cycle progression.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for DNA replication and cell division.

  • Mechanism :
    • Inhibition of dihydropteroate synthase, leading to reduced folate levels in bacteria.
  • Research Findings :
    • Compounds in the same class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 125 μM .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of MAPK pathways
AntimicrobialInhibition of bacterial folate synthesis
Anti-inflammatoryModulation of inflammatory cytokines

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapeutics : The compound has shown promise in preclinical models for treating malignant pleural mesothelioma by affecting key signaling pathways involved in tumor growth .
  • Antimicrobial Applications : The broad-spectrum activity against various pathogens suggests its potential use in treating infections resistant to conventional antibiotics .

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